molecular formula C7H13N5O B13108512 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine

2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine

Cat. No.: B13108512
M. Wt: 183.21 g/mol
InChI Key: JPBMJCLJYCRTKZ-UHFFFAOYSA-N
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Description

2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C6H11N5O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with methoxy and dimethylamine groups. One common method involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutyl ammonium bromide and potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The methoxy and dimethylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-methoxy-4-N,4-N-dimethylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C7H13N5O/c1-12(2)6-4(8)5(9)10-7(11-6)13-3/h8H2,1-3H3,(H2,9,10,11)

InChI Key

JPBMJCLJYCRTKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1N)N)OC

Origin of Product

United States

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